N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide
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Overview
Description
N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It features a pyrrole ring attached to a phenyl group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide typically involves the condensation of 2-(1H-pyrrol-1-yl)aniline with acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups on the phenyl ring or the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(2-(1H-Pyrrol-1-yl)phenyl)ethylamine.
Substitution: Formation of halogenated derivatives such as N-(2-(1H-Pyrrol-1-yl)phenyl)bromoacetamide.
Scientific Research Applications
N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,5-Di(2-thienyl)-1H-pyrrol-1-yl)phenyl)acetamide
- N-(2,4-Dimethoxy-phenyl)-2-(3,5-dimethyl-4-nitro-pyrazol-1-yl)-acetamide
- N-(4-(2-(2,4-Dinitrophenyl)thio)-4-phenyl-1H-imidazol-1-yl)phenyl)acetamide
Uniqueness
N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide is unique due to its specific structural features, such as the presence of both a pyrrole ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
CAS No. |
3388-98-5 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(2-pyrrol-1-ylphenyl)acetamide |
InChI |
InChI=1S/C12H12N2O/c1-10(15)13-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-9H,1H3,(H,13,15) |
InChI Key |
NQJZVDQVWHOFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N2C=CC=C2 |
Origin of Product |
United States |
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